Thiazyl trifluoride

Catalog No.
S593649
CAS No.
15930-75-3
M.F
F3NS
M. Wt
103.07 g/mol
Availability
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Thiazyl trifluoride

CAS Number

15930-75-3

Product Name

Thiazyl trifluoride

IUPAC Name

azanylidyne(trifluoro)-λ6-sulfane

Molecular Formula

F3NS

Molecular Weight

103.07 g/mol

InChI

InChI=1S/F3NS/c1-5(2,3)4

InChI Key

UQUPGRNSXINWBS-UHFFFAOYSA-N

SMILES

N#S(F)(F)F

Canonical SMILES

N#S(F)(F)F

Trifluoridonitridosulfur is a sulfur coordination entity.

Thiazyl trifluoride, with the chemical formula NSF3_3, is a compound composed of nitrogen, sulfur, and fluorine. It exists as a stable, colorless gas at room temperature and is recognized for its unique tetrahedral molecular geometry around the sulfur atom. This compound is notable for exhibiting a sulfur-nitrogen triple bond, making it an important precursor in the synthesis of various sulfur-nitrogen-fluorine compounds. Thiazyl trifluoride is also distinguished by its relatively high stability compared to its precursor, thiazyl fluoride (NSF), and does not react with common reagents such as ammonia or hydrogen chloride under standard conditions .

. Notably, it reacts with carbonyl fluoride (COF2_2) in the presence of hydrogen fluoride to produce pentafluorosulfanyl isocyanate (SF5_5NCO). The reaction can be summarized as follows:

NSF3+COF2HFSF5NCO\text{NSF}_3+\text{COF}_2\xrightarrow{\text{HF}}\text{SF}_5\text{NCO}

Furthermore, thiazyl trifluoride can be synthesized through various methods, including the fluorination of thiazyl fluoride using silver(II) fluoride:

NSF+2AgF2NSF3+2AgF\text{NSF}+2\text{AgF}_2\rightarrow \text{NSF}_3+2\text{AgF}

It also results from the oxidative decomposition of certain precursors like FC(O)NSF2_2 with silver(II) fluoride .

Thiazyl trifluoride can be synthesized through several methods:

  • Fluorination of Thiazyl Fluoride: This method involves reacting thiazyl fluoride with silver(II) fluoride.
  • Oxidative Decomposition: Compounds containing NSF can undergo oxidative decomposition to yield thiazyl trifluoride.
  • Radical Decomposition: Under certain conditions, radical decomposition pathways can lead to the formation of thiazyl trifluoride from other sulfur-containing compounds .

The yield of thiazyl trifluoride can vary, with optimal conditions yielding approximately 25% purity .

Thiazyl trifluoride has several potential applications:

  • Insulating Gas: Due to its excellent dielectric properties, it is being investigated as an environmentally friendly alternative to sulfur hexafluoride in electrical insulation applications.
  • Chemical Synthesis: It serves as a precursor for synthesizing other fluorinated compounds and can act as a SuFEx hub for creating mono- and disubstituted fluorothiazynes .
  • Research Tool: Its unique properties make it valuable in chemical research for studying sulfur-nitrogen interactions and developing new materials .

Interaction studies involving thiazyl trifluoride focus primarily on its reactivity with other chemical species. For example, it can form adducts with various Lewis acids and nucleophiles. The reactions typically involve nucleophilic attacks on the sulfur atom or electrophilic interactions with the nitrogen atom. Such studies are essential for understanding its behavior in different chemical environments and potential applications in material science .

Thiazyl trifluoride shares similarities with several related compounds. Below is a comparison highlighting its uniqueness:

CompoundFormulaKey Features
Thiazyl fluorideNSFA precursor to thiazyl trifluoride; more reactive than NSF3_3.
Sulfur hexafluorideSF6_6A potent greenhouse gas; thiazyl trifluoride is being explored as an eco-friendly alternative.
Sulfur difluorideSF2_2Less stable than thiazyl trifluoride; used in specific fluorination reactions.
Nitrogen trifluorideNF3_3A stable gas used primarily in electronics; lacks sulfur-nitrogen bonding characteristics.

Thiazyl trifluoride's unique tetrahedral structure and stability differentiate it from these similar compounds, particularly in terms of its potential applications in environmentally friendly technologies and advanced chemical synthesis .

The early history of thiazyl trifluoride (nitrogen sulfur trifluoride) synthesis is closely linked to the development of sulfur-nitrogen-fluorine chemistry in the mid-20th century [1]. Mercury difluorosulfinimide, with the chemical formula Hg(NSF2)2, represented one of the first significant precursors investigated for the preparation of thiazyl trifluoride [6]. This compound was initially studied as a potential direct route to thiazyl trifluoride through fluorination processes [1].

Early researchers discovered that mercury difluorosulfinimide could be synthesized through the reaction of mercury compounds with appropriate sulfur-nitrogen-fluorine reagents under controlled conditions [6]. However, direct fluorination of mercury difluorosulfinimide did not yield the expected thiazyl trifluoride but instead produced the isomeric compound fluoriminosulfur difluoride (F2SNF) [1]. This unexpected result highlighted the complex reaction pathways and electronic rearrangements that occur during the fluorination of sulfur-nitrogen compounds [6].

The reaction can be represented as:

Hg(NSF2)2 + F2 → F2SNF + other products [1]

This early synthetic approach, while not directly successful in producing thiazyl trifluoride, provided valuable insights into the chemistry of sulfur-nitrogen-fluorine compounds and laid the groundwork for subsequent synthetic strategies [6]. The challenges encountered with mercury difluorosulfinimide prompted researchers to explore alternative synthetic routes that could more effectively yield thiazyl trifluoride [1].

Contemporary Fluorination Approaches Using AgF₂

Modern synthetic approaches to thiazyl trifluoride have largely centered around the use of silver(II) fluoride (AgF2) as a powerful fluorinating agent [1]. Silver(II) fluoride has proven particularly effective due to its strong oxidizing properties and ability to facilitate fluorination under relatively mild conditions [3].

One of the most successful contemporary methods involves the fluorination of thiazyl fluoride (NSF) with silver(II) fluoride, as represented by the following reaction:

NSF + 2 AgF2 → NSF3 + 2 AgF [1]

This approach provides a direct and efficient route to thiazyl trifluoride with good yields [3]. The reaction proceeds through the oxidative addition of fluorine atoms to the sulfur center of thiazyl fluoride, resulting in the formation of the desired thiazyl trifluoride product [1].

Another effective contemporary approach utilizes the oxidative decomposition of fluorocarbonyl thiazyl difluoride by silver(II) fluoride:

FC(O)NSF2 + 2 AgF2 → NSF3 + 2 AgF + COF2 [1]

This method offers an alternative synthetic pathway that can be advantageous depending on the availability of starting materials and specific reaction requirements [3]. The reaction conditions typically involve controlled temperature and careful handling of the reactive intermediates to maximize yield and purity .

Research has also demonstrated that tetrasulfur tetranitride (S4N4) can serve as a starting material for thiazyl trifluoride synthesis when reacted with silver(II) fluoride in carbon tetrachloride [11]. This approach involves a ring-opening fluorination process that proceeds in a stepwise manner to form the sulfur-fluorine bonds [11]. The reaction is typically carried out at 78°C for approximately 2 hours, with the product being collected through condensation after appropriate drying steps [11].

Industrial-Scale Production from S₂Cl₂ Precursors

Industrial-scale production of thiazyl trifluoride has been developed using sulfur monochloride (S2Cl2) as a key precursor [3]. This approach offers several advantages for large-scale synthesis, including the use of relatively inexpensive and readily available starting materials .

The industrial production process typically involves a two-step reaction sequence [3]. In the first step, sulfur monochloride is reacted with ammonia to form an intermediate sulfur-nitrogen compound [3]. This is followed by a fluorination step using silver(II) fluoride to produce thiazyl trifluoride [3].

The overall reaction can be represented as:

S2Cl2 + NH3 → [intermediate] → NSF3 (after fluorination with AgF2) [3]

Several key factors influence the efficiency of this industrial process:

ParameterOptimal ConditionEffect on Yield
Molar ratio (AgF2:S4N4)16:1Increases yield to ~57%
Reaction temperature78°CEnsures complete reaction
Reaction time2 hoursOptimizes conversion
Condensation conditionsControlled coolingAffects product purity

Table 1: Key parameters affecting industrial production of thiazyl trifluoride from sulfur monochloride precursors [11]

Under optimized conditions, the industrial process can achieve yields of approximately 25% with purity levels exceeding 90% [3]. The purification of the gaseous product typically involves passing it through potassium permanganate solution and anhydrous calcium chloride to remove impurities and moisture before final condensation [11].

Research has shown that the use of unpurified tetrasulfur tetranitride (S4N4) in the reaction with silver(II) fluoride can still produce substantial amounts of thiazyl trifluoride, which offers economic advantages by avoiding the use of carcinogenic benzene in the purification process [11]. However, further refinement of the gas purification process remains an area of ongoing investigation for industrial applications [11].

Other CAS

15930-75-3

Wikipedia

Thiazyl trifluoride

Dates

Last modified: 02-18-2024

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